molecular formula C18H12Cl3N3OS B15110419 2-(benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide

Cat. No.: B15110419
M. Wt: 424.7 g/mol
InChI Key: DFVAABQUMXWKGH-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide is a substituted pyrimidine derivative featuring a benzylsulfanyl group at position 2, a chlorine atom at position 5, and a carboxamide moiety at position 4 linked to a 2,5-dichlorophenyl ring. Its molecular formula is C₁₈H₁₃Cl₃N₃OS, with a molecular weight of 437.7 g/mol. The compound’s structure combines electron-withdrawing (chlorine) and lipophilic (benzyl) groups, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrophobic interactions are critical .

Properties

Molecular Formula

C18H12Cl3N3OS

Molecular Weight

424.7 g/mol

IUPAC Name

2-benzylsulfanyl-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C18H12Cl3N3OS/c19-12-6-7-13(20)15(8-12)23-17(25)16-14(21)9-22-18(24-16)26-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,23,25)

InChI Key

DFVAABQUMXWKGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Substituent: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction using benzyl mercaptan and a suitable leaving group on the pyrimidine ring.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine, such as 2,5-dichloroaniline, under coupling conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chloro substituent on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, suitable solvents (e.g., DMF, DMSO)

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Amino or thiol-substituted pyrimidine derivatives

Scientific Research Applications

2-(benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide can vary depending on its application. In biological systems, it may act by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulation of Pathways: Interacting with specific molecular targets and modulating signaling pathways involved in disease processes.

Comparison with Similar Compounds

BH36807 : 5-Chloro-N-(5-chloro-2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

  • Molecular Formula : C₁₅H₁₅Cl₂N₃O₂S
  • Molecular Weight : 372.27 g/mol
  • Key Differences: Sulfanyl Group: Propylsulfanyl (C₃H₇S) vs. benzylsulfanyl (C₆H₅CH₂S) in the target compound. Carboxamide Substituent: 5-Chloro-2-methoxyphenyl vs. 2,5-dichlorophenyl. Methoxy groups (electron-donating) may improve solubility but reduce electron-withdrawing effects compared to chlorine .

BH36809 : 5-Chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

  • Molecular Formula : C₁₅H₁₆ClN₃O₃S
  • Molecular Weight : 353.82 g/mol
  • Key Differences :
    • Sulfanyl Group : Ethylsulfanyl (C₂H₅S) vs. benzylsulfanyl. Smaller alkyl chains may reduce lipophilicity, affecting membrane permeability.
    • Carboxamide Substituent : 2,5-Dimethoxyphenyl vs. 2,5-dichlorophenyl. Methoxy groups increase polarity and hydrogen-bonding capacity, which could alter binding affinity in target proteins .

Compound from

4-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

  • Key Differences :
    • Pyrimidine Core : Dihydropyrimidine (partially saturated) vs. fully aromatic pyrimidine in the target compound. Saturation may reduce planarity and alter interactions with hydrophobic pockets.
    • Substituents : Sulfanylidene (C=S) at position 2 vs. benzylsulfanyl. Sulfanylidene groups can participate in tautomerism, affecting reactivity and stability.
    • Carboxamide Substituent : 2,5-Dimethoxyphenyl vs. 2,5-dichlorophenyl. This contrast highlights the trade-off between electron-donating (methoxy) and electron-withdrawing (chlorine) effects on electronic distribution .

Molecular Weight and Lipophilicity

  • The target compound’s higher molecular weight (437.7 g/mol) compared to BH36807 (372.27 g/mol) and BH36809 (353.82 g/mol) is attributed to the benzylsulfanyl and dichlorophenyl groups.

Electronic Effects

  • Electron-Withdrawing Groups : The 2,5-dichlorophenyl group in the target compound enhances electron deficiency in the pyrimidine ring, which may improve binding to electrophilic regions in enzyme active sites.
  • Methoxy vs. Chlorine : Methoxy groups in analogues like BH36809 increase electron density, which could weaken interactions with electron-deficient targets but improve solubility .

Biological Activity

The compound 2-(benzylsulfanyl)-5-chloro-N-(2,5-dichlorophenyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H15Cl2N3OS
  • Molecular Weight : 373.29 g/mol
  • CAS Number : Not explicitly available in the search results.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It acts as an inhibitor of specific enzymes involved in tumor progression, particularly targeting the isocitrate dehydrogenase (IDH) mutations commonly found in various cancers. A study demonstrated that compounds with similar structures could effectively inhibit cancer cell proliferation in vitro and in vivo models, suggesting a potential for therapeutic applications against malignancies characterized by IDH mutations .

The mechanism of action involves the modulation of signaling pathways associated with cell growth and apoptosis. The compound appears to interfere with the metabolic pathways utilized by cancer cells, leading to reduced energy production and increased apoptosis rates. This is particularly relevant for tumors that rely on altered metabolic pathways due to IDH mutations .

Other Biological Activities

In addition to its anticancer effects, this compound has shown promise in:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain gram-positive bacteria.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines, though further research is needed to confirm these effects .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a related pyrimidine derivative in a mouse model of glioblastoma. The results indicated a significant reduction in tumor size following treatment with the compound, along with enhanced survival rates compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition profile of this class of compounds. The study identified potent inhibition of USP1/UAF1 deubiquitinase complexes, which are implicated in cancer cell survival and resistance to chemotherapy. This suggests that this compound may enhance the effectiveness of existing chemotherapeutic agents .

Comparative Analysis with Related Compounds

Compound NameAnticancer ActivityMechanism of ActionReferences
Compound AYesIDH Inhibition
Compound BModerateMetabolic Disruption
This compoundHighEnzyme Inhibition

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis optimization should integrate computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental validation. The ICReDD framework recommends using reaction path search algorithms to predict viable intermediates and transition states, followed by high-throughput screening to narrow down solvent systems, temperature ranges, and catalysts. For example, coupling density functional theory (DFT) with automated experimental workflows can reduce trial-and-error inefficiencies .

Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?

  • Methodological Answer : A multi-technique approach is critical:
  • X-ray crystallography provides definitive bond length/angle data (e.g., C–S bond distances: ~1.78–1.82 Å, Cl–C–N angles: ~120° as per structural analogs in and ).
  • NMR spectroscopy (¹H/¹³C) resolves substituent positioning, particularly for distinguishing benzylsulfanyl and dichlorophenyl groups.
  • IR spectroscopy verifies functional groups (e.g., carboxamide C=O stretch at ~1680–1700 cm⁻¹).
    Cross-validation across techniques mitigates instrumental biases .

Q. How should researchers ensure safe handling of this compound given its halogenated and sulfanyl groups?

  • Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., ):
  • Use fume hoods and closed systems to minimize inhalation/contact risks.
  • Employ PPE (gloves rated for chlorinated compounds, goggles, lab coats).
  • Pre-screen for toxicity using in silico tools (e.g., QSAR models) and in vitro assays before large-scale use .

Advanced Research Questions

Q. What computational strategies are effective in predicting the compound’s reactivity and stability under varying conditions?

  • Methodological Answer :
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways for sulfanyl group substitution or hydrolysis.
  • Molecular Dynamics (MD) : Model solvation effects (e.g., polar aprotic vs. protic solvents) on conformational stability.
  • Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina.
    Tools such as Gaussian or ORCA are recommended for DFT calculations () .

Q. How can structural data discrepancies (e.g., bond lengths vs. theoretical predictions) be resolved?

  • Methodological Answer :
  • Statistical Analysis : Apply error-weighted averaging to crystallographic data (e.g., reports bond distances with ±0.02 Å uncertainty).
  • Synchrotron Validation : Use high-resolution X-ray sources to resolve ambiguities in electron density maps.
  • Comparative Benchmarks : Align experimental data with computational analogs (e.g., compare DFT-optimized geometries with crystallographic data) .

Q. What experimental designs are suitable for studying the compound’s environmental fate or degradation pathways?

  • Methodological Answer :
  • Microcosm Studies : Simulate aerobic/anaerobic degradation in soil/water systems, monitoring via LC-MS/MS.
  • Photolysis Experiments : Expose the compound to UV-Vis light (λ = 254–365 nm) and track byproducts using HRMS.
  • QSAR Modeling : Predict persistence using descriptors like logP and Hammett constants () .

Contradiction Analysis

  • Synthesis Efficiency : While advocates computational-experimental loops for rapid optimization, traditional trial-and-error methods (e.g., varying stoichiometry manually) may still be used in resource-limited settings. Researchers must balance cost and time constraints.
  • Structural Data : Minor deviations between crystallographic and computational bond lengths (Table 1) highlight the need for error analysis and multi-method validation.

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